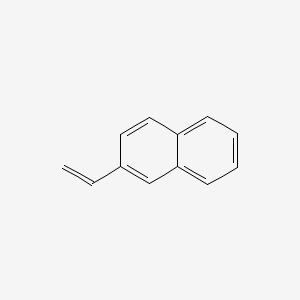

2-Vinylnaphthalene

Overview

Description

2-Vinylnaphthalene (2-VN, CAS 827-54-3) is a vinyl aromatic compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.21 g/mol. It is a crystalline solid with a melting point of 64–68°C and a boiling point of 135°C at 18 mmHg . Structurally, it consists of a naphthalene ring substituted with a vinyl group at the 2-position, conferring unique electronic and steric properties.

2-VN is widely utilized as a monomer in polymerization studies due to its similarity to styrene, with applications in producing optically active polymers and specialty materials . It also serves as a precursor in pharmaceutical intermediates, dye synthesis, and optical coatings . Safety data indicate it is hazardous (Xi irritant) with risk phrases R20/22 (harmful by inhalation and ingestion) and R36/38 (irritating to eyes and skin) .

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

The Friedel-Crafts acylation of naphthalene represents the most historically significant route to 2VN. This method capitalizes on the regioselective acetylation of naphthalene in the presence of liquid hydrogen fluoride (HF), followed by sequential hydrogenation and dehydration steps .

Regioselective Acetylation with HF

Naphthalene undergoes acetylation using acetyl chloride or acetic anhydride in anhydrous HF solvent at 40–70°C for 2–6 hours. The HF acts as both catalyst and solvent, achieving 2-acetylnaphthalene with 92–95% regioselectivity due to the stabilization of the intermediate acylium ion in the polar medium . Critical parameters include:

| Parameter | Optimal Range | Impact on Selectivity/Yield |

|---|---|---|

| HF/Naphthalene molar ratio | 5:1 to 20:1 | Higher ratios favor 2-isomer formation |

| Reaction temperature | 50–60°C | Temperatures >70°C increase 1-isomer byproducts |

| Water content in HF | <2 wt.% | Excess water reduces acylium ion stability |

The HF is recovered via distillation (85–90% efficiency), making the process economically viable for large-scale production .

Hydrogenation to 2-Methylnaphthyl Carbinol

2-Acetylnaphthalene is hydrogenated at 50–150 psig H₂ pressure using Raney nickel or palladium catalysts, yielding 2-methylnaphthyl carbinol. Key conditions include:

\text{2-Acetylnaphthalene} + \text{H}_2 \xrightarrow{\text{Ni, 80°C}} \text{2-Methylnaphthyl carbinol} \quad (\text{Yield: 88–92%})

Lower temperatures (<60°C) minimize over-hydrogenation, while catalyst loading (2–5 wt.%) balances reaction rate and cost .

Acid-Catalyzed Dehydration

The carbinol intermediate undergoes dehydration at 120–150°C in the presence of sulfuric acid or p-toluenesulfonic acid, producing 2VN with 85–90% purity. Distillation under reduced pressure (18–20 mmHg) upgrades purity to >98% .

Reduction-Dehydration of 2-Acetylnaphthalene Derivatives

Modern protocols favor 2-acetylnaphthalene as the starting material to bypass Friedel-Crafts limitations. Zhu Wei et al. (2016) developed a three-step reduction-dehydration sequence :

Sodium Borohydride Reduction

2-Acetylnaphthalene is reduced in ethanol at 0–5°C using NaBH₄ (1.2 equiv.), yielding 2-naphthaleneethanol with 94–96% efficiency:

\text{2-Acetylnaphthalene} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{2-Naphthaleneethanol} \quad (\text{Yield: 95%})

Mesylation and Elimination

The alcohol is mesylated with methanesulfonyl chloride (MsCl) in dichloromethane, followed by elimination using potassium tert-butoxide:

\text{2-Naphthaleneethanol} \xrightarrow[\text{Et}_3\text{N}]{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{t-BuOK}} \text{this compound} \quad (\text{Overall yield: 82–85%})

| Step | Conditions | Key Metrics |

|---|---|---|

| Mesylation | 0°C, 2 h | Conversion: 98% |

| Elimination | 80°C, 3 h | Purity: 97% (post-recrystallization) |

This method avoids high-pressure hydrogenation, making it suitable for laboratories without specialized equipment .

Dehydrogenation of 2-Ethylnaphthalene

Industrial-scale production often employs catalytic dehydrogenation of 2-ethylnaphthalene due to feedstock availability. The reaction proceeds at 400–450°C over Cr₂O₃/Al₂O₃ catalysts:

\text{2-Ethylnaphthalene} \xrightarrow{\text{Cr}2\text{O}3/\text{Al}2\text{O}3, \Delta} \text{this compound} + \text{H}_2 \quad (\text{Yield: 70–75%})

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 15–20 wt.% Cr₂O₃ | Higher loading accelerates coking |

| Space velocity | 0.5–1 h⁻¹ | Lower velocity increases contact time |

| Steam/Hydrocarbon ratio | 3:1 | Suppresses carbon deposition |

Continuous reactor designs achieve 90% conversion per pass, with unreacted ethylnaphthalene recycled .

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across major preparation routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index (Relative) |

|---|---|---|---|---|

| Friedel-Crafts + HF | 78 | 98 | High | 1.0 |

| Reduction-Dehydration | 85 | 97 | Medium | 1.2 |

| Catalytic Dehydrogenation | 75 | 95 | Very High | 0.8 |

Key Findings:

Chemical Reactions Analysis

2-Vinylnaphthalene undergoes various chemical reactions, including:

Polymerization: It can undergo cationic polymerization to form polymers with low molecular weights. This reaction is often catalyzed by Lewis acids such as titanium tetrachloride.

Photopolymerization: In the solid state, this compound can undergo photopolymerization upon UV irradiation, leading to the formation of polymers and cyclodimers.

Radical Polymerization: Atom transfer radical polymerization (ATRP) can be used to synthesize poly(this compound) in the solid state.

Common Reagents and Conditions:

Cationic Polymerization: Catalysts like titanium tetrachloride in dichloromethane.

Photopolymerization: UV irradiation in the presence of a mercury lamp.

Radical Polymerization: Copper-based catalysts and activated haloalkanes.

Major Products:

Polymers: Poly(this compound) and its copolymers.

Cyclodimers: Formed during photopolymerization.

Scientific Research Applications

Polymerization Applications

Anionic Polymerization

One of the primary applications of 2-vinylnaphthalene is in anionic polymerization. Research has demonstrated that 2-VNP can undergo well-controlled room temperature anionic polymerization using alkyllithium initiators. This process yields poly(this compound) with defined structures, which is crucial for producing materials with specific properties .

Radical Copolymerization

Another significant application is in radical copolymerization. Studies have shown that this compound can be copolymerized with maleic anhydride, resulting in copolymers that exhibit interesting fluorescence properties due to the naphthalene's "antenna effect." This effect allows for efficient energy transfer within the polymer matrix, making these materials suitable for light-emitting devices .

Photonic Applications

Fluorescence Spectroscopy

The photophysical properties of polymers derived from this compound make them ideal candidates for applications in fluorescence spectroscopy. The fluorescence spectra of poly(this compound) show distinct peaks that can be manipulated through copolymerization with other monomers. This characteristic is particularly useful in developing sensors and imaging agents .

Light-Emitting Devices

Due to its photonic properties, this compound and its copolymers are being explored for use in light-emitting diodes (LEDs). The incorporation of naphthalene units enhances the light absorption and emission characteristics, which are vital for efficient LED performance .

Material Science

Stabilizers for Polystyrene Latex

In material science, this compound has been employed as a stabilizer in polystyrene latex formulations. Its ability to enhance stability and reduce aggregation makes it a valuable component in the production of high-performance latex products used in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of 2-vinylnaphthalene primarily involves its ability to undergo polymerization reactions. The vinyl group in this compound acts as a reactive site, allowing the compound to form long polymer chains through cationic, radical, or photopolymerization mechanisms. These reactions often involve the formation of reactive intermediates such as carbocations or radicals, which propagate the polymerization process .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-VN with styrene and 1-vinylnaphthalene (1-VN):

| Property | 2-Vinylnaphthalene | Styrene | 1-Vinylnaphthalene |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₀ | C₈H₈ | C₁₂H₁₀ |

| Melting Point (°C) | 64–68 | -33 | Not reported |

| Boiling Point (°C) | 135 (18 mmHg) | 145 | ~145 (estimated) |

| Aromatic System | Naphthalene | Benzene | Naphthalene |

| Steric Hindrance | High (2-position) | Low | Moderate (1-position) |

2-VN’s naphthalene backbone and substitution at the 2-position result in higher steric hindrance compared to styrene, influencing its reactivity in catalytic reactions . Unlike styrene, 2-VN is solid at room temperature, facilitating handling in solvent-free polymerizations .

Polymerization Behavior

Controlled Radical Polymerization (ATRP)

2-VN and styrene exhibit similar controlled polymerization behavior in atom transfer radical polymerization (ATRP). Both show a linear correlation between monomer-to-initiator ratio ([M]₀/[I]₀) and polymer molecular weight (MW). However, 2-VN’s bulkiness necessitates optimized reaction conditions to maintain control over polydispersity .

Cationic Polymerization

In cationic polymerization, 2-VN and 1-VN display distinct reactivity due to carbocation stability and steric effects:

- 2-VN : Carbocation attack occurs preferentially at the 8-position of the naphthalene ring due to steric hindrance at the 1-position, leading to lower chain transfer rates compared to 1-VN .

- 1-VN: Higher superdelocalizability at the 12-position promotes carbocation formation, increasing chain transfer reactions with monomer .

- Styrene : Smaller superdelocalizability differences between aromatic carbons result in fewer transfer reactions compared to vinylnaphthalenes .

Reactivity in Catalytic Reactions

Hydroformylation

However, a Rh single-atom catalyst achieved 98% conversion with a branched-to-linear (b/l) aldehyde ratio of 6.2:1, outperforming para-substituted styrenes (e.g., para-methylstyrene, b/l = 3.1:1) .

Epoxidation

Non-heme iron catalysts struggle with 2-VN due to its bulkiness, yielding only 40% epoxide (racemic) . In contrast, less hindered terminal alkenes (e.g., 1-octene) achieve >90% yields under similar conditions.

Polymer Properties

Poly(2-VN) exhibits unique photophysical properties compared to polystyrene:

- Excimer Formation : Poly(2-VN) forms intramolecular excimers due to π-π stacking of naphthalene rings, leading to distinct phosphorescence spectra. Polystyrene lacks this behavior due to its single benzene ring .

- Thermal Stability : The naphthalene backbone enhances thermal stability, with decomposition temperatures ~50°C higher than polystyrene .

Biological Activity

2-Vinylnaphthalene (2-VNP) is an organic compound that has garnered attention in various fields due to its unique biological activities and potential applications. This article delves into its biological properties, mechanisms of action, and implications for research and industry, supported by relevant studies and data.

This compound is a derivative of naphthalene with a vinyl group attached at the second position. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions in biological systems.

Biological Activities

1. Antioxidant Properties

Research indicates that 2-VNP exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that 2-VNP can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in pharmaceuticals and food preservation. For instance, it has been reported to inhibit the growth of certain strains of bacteria, making it a candidate for developing new antimicrobial agents .

3. Polymerization Behavior

The biological activity of 2-VNP extends to its role in polymer chemistry. The compound can undergo anionic polymerization, leading to the formation of poly(this compound) (PVN). This polymer exhibits unique properties that can be tailored for specific applications in drug delivery systems and tissue engineering . The controlled polymerization processes allow for the synthesis of well-defined structures that can interact with biological systems effectively.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted by Natori et al. (2015) evaluated the antioxidant capacity of 2-VNP using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that 2-VNP exhibited a concentration-dependent antioxidant effect, comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of 2-VNP was assessed against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibitory effects at low concentrations, suggesting its potential use as a natural preservative in food products .

The biological activities of 2-VNP can be attributed to several mechanisms:

- Free Radical Scavenging: The vinyl group in 2-VNP facilitates electron donation, allowing it to neutralize free radicals.

- Membrane Disruption: The hydrophobic nature of the compound enables it to integrate into microbial membranes, leading to cell lysis.

- Polymer Formation: The ability to form polymers can enhance drug delivery efficacy by providing controlled release mechanisms.

Data Summary

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant antioxidant activity |

| Antimicrobial | Inhibition Zone Method | Effective against E. coli & S. aureus |

| Polymerization | Anionic Polymerization | Formation of PVN with controlled properties |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Vinylnaphthalene with high purity, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves palladium-catalyzed vinylation or styrene derivative coupling. For example, this compound can be prepared via a published procedure using potassium acetate as a reagent, phenothiazine as a stabilizer, and dimethylacetamide as the solvent under controlled heating (50°C, 3 hours) . Optimization involves adjusting catalyst loading (e.g., di-μ-chlorobis palladium complexes) and monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Characterization : Confirmation of purity requires NMR (<sup>1</sup>H and <sup>13</sup>C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Spectral data should align with literature values (e.g., CAS 827-54-3) .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Stabilization : The compound is prone to polymerization. Stabilizers like 4-tert-butylcatechol (0.4% w/w) are added to inhibit radical-initiated reactions. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended .

- Monitoring : Periodic analysis via UV-Vis spectroscopy (to detect absorbance shifts from degradation) and HPLC ensures integrity over time .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural isomers?

- Analytical Workflow :

NMR : Compare aromatic proton signals in <sup>1</sup>H NMR; the vinyl group (δ 5.2–6.5 ppm) shows distinct coupling patterns (e.g., trans-vs. cis-configuration).

Mass Spectrometry : HRMS confirms molecular ion [M]<sup>+</sup> at m/z 154.2078 (C12H10<sup>+</sup>), with fragmentation patterns differing from isomers like 1-Vinylnaphthalene .

X-ray Crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can conflicting data in toxicological studies of naphthalene derivatives (e.g., this compound vs. 2-Methylnaphthalene) be resolved?

- Exposure Metrics : Dose-response relationships and exposure duration in animal models (e.g., rodents).

- Confounding Factors : Co-exposure to other polycyclic aromatic hydrocarbons (PAHs) or metabolic interactions (e.g., cytochrome P450 activation) .

Q. What experimental designs are recommended to study the environmental degradation pathways of this compound?

- Degradation Studies :

Photolysis : Expose aqueous solutions to UV light (254–365 nm) and analyze by LC-MS/MS for hydroxylated or oxidized byproducts.

Biodegradation : Use soil microcosms or bacterial consortia (e.g., Pseudomonas spp.) to track mineralization rates via <sup>14</sup>C-labeled this compound .

- Data Interpretation : Compare degradation kinetics with structurally similar PAHs (e.g., naphthalene) to identify substituent effects on reactivity .

Q. How can computational modeling predict the reactivity of this compound in polymerization or copolymerization reactions?

- Computational Workflow :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in radical or ionic polymerization.

Kinetic Monte Carlo Simulations : Model chain propagation rates using Arrhenius parameters derived from experimental DSC or rheological data .

- Validation : Correlate predictions with empirical data (e.g., gel permeation chromatography (GPC) for molecular weight distributions) .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound across studies?

- Root-Cause Analysis :

- Experimental Variables : Compare solvent systems (e.g., DMSO vs. aqueous), cell lines, or exposure protocols (acute vs. chronic).

- Statistical Rigor : Apply meta-analysis to harmonize datasets, weighting studies with larger sample sizes and validated protocols ( ) .

- Recommendations : Adopt OECD guidelines for standardized toxicity testing (e.g., Test No. 423 for acute oral toxicity) to enhance cross-study comparability .

Q. What strategies improve reproducibility in synthesizing this compound derivatives for material science applications?

- Best Practices :

Detailed Protocols : Publish full synthetic procedures (e.g., catalyst activation steps, purification via column chromatography) as supplementary data (per ) .

Open Data : Share raw spectral files (NMR, MS) in public repositories (e.g., Zenodo) for independent verification .

- Collaborative Validation : Multi-lab reproducibility initiatives (e.g., NIH Principles and Guidelines for Reporting Preclinical Research) minimize batch-to-batch variability .

Properties

IUPAC Name |

2-ethenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYAVSFOJVUIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28406-56-6 | |

| Record name | Poly(2-vinylnaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70862435 | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Vinylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-54-3, 28406-56-6 | |

| Record name | 2-Vinylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC177870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.